

Application Notes and Protocols for Istaroxime in Acute Heart Failure Clinical Trials

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| Compound of Interest | | |
|----------------------|--------------------------|-----------|
| Compound Name: | Istaroxime hydrochloride | |
| Cat. No.: | B15613639 | Get Quote |

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting clinical trials for Istaroxime in the treatment of acute heart failure (AHF).

Introduction to Istaroxime

Istaroxime is a novel intravenous investigational agent with a dual mechanism of action that makes it a promising candidate for the treatment of acute heart failure. It offers a unique combination of inotropic and lusitropic effects by inhibiting sodium-potassium-ATPase (Na+/K+-ATPase) and stimulating the sarcoplasmic reticulum calcium ATPase 2a (SERCA2a). This dual action results in improved cardiac contractility and relaxation, addressing key pathophysiological aspects of AHF without significantly increasing heart rate or the risk of arrhythmias.

Mechanism of Action

Istaroxime's primary mechanism involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in a higher intracellular calcium concentration during systole. This increased calcium availability enhances myocardial contractility (inotropic effect).

Simultaneously, Istaroxime stimulates SERCA2a, an enzyme responsible for re-uptaking calcium into the sarcoplasmic reticulum during diastole. This action facilitates myocardial



relaxation (lusitropic effect), which is often impaired in heart failure. The stimulation of SERCA2a is a key differentiator from traditional inotropes like digoxin.



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Caption: Istaroxime's dual mechanism of action in cardiomyocytes.

Preclinical and Clinical Data Summary

Clinical studies, including the SEISMiC trial, have demonstrated that Istaroxime improves cardiac function and reduces systolic blood pressure (SBP) in patients with AHF.



| Parameter | Istaroxime Effect | Study Phase | Reference |
|---|--|-------------------|--------------|
| Systolic Blood Pressure (SBP) | Decrease | Phase 2 (SEISMiC) | |
| Cardiac Index | Increase | Phase 2 | |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decrease | Phase 2 (SEISMiC) | |
| Left Ventricular End- Diastolic Volume | Decrease | Phase 2 | - |
| Heart Rate | No significant change or slight decrease | Phase 2 | - |
| E/e' ratio (Diastolic function) | Improvement | Phase 2 | - |

Istaroxime has generally been well-tolerated in clinical trials. The most common adverse events are related to the infusion site and gastrointestinal effects. Importantly, it has not been associated with a significant increase in arrhythmias or mortality.

| Adverse Event Profile | Observation | Study Phase | Reference |
|--|---|-------------|-----------|
| Arrhythmias | No significant increase compared to placebo | Phase 2 | |
| Mortality | No increase in short- term mortality | Phase 2 | |
| Infusion Site Reactions | Most common adverse event | Phase 2 | _ |
| Gastrointestinal Effects (e.g., nausea) | Observed, generally mild to moderate | Phase 2 | - |



Protocol for a Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial of Istaroxime for AHF

This protocol outlines a proposed Phase 3 clinical trial to evaluate the efficacy and safety of Istaroxime in patients with AHF.

- Primary Efficacy Endpoint: To assess the effect of Istaroxime compared to placebo on a composite endpoint of cardiovascular death, rehospitalization for heart failure, or a significant improvement in patient-reported symptoms at 90 days.
- Secondary Efficacy Endpoints:
 - Change from baseline in SBP at 6 hours.
 - Change from baseline in PCWP at 6 hours.
 - Proportion of patients with a marked improvement in dyspnea at 6 and 24 hours.
 - Length of initial hospital stay.
- Safety Endpoints:
 - Incidence of adverse events and serious adverse events.
 - Incidence of ventricular arrhythmias.
 - All-cause mortality at 30 and 90 days.

Inclusion Criteria:

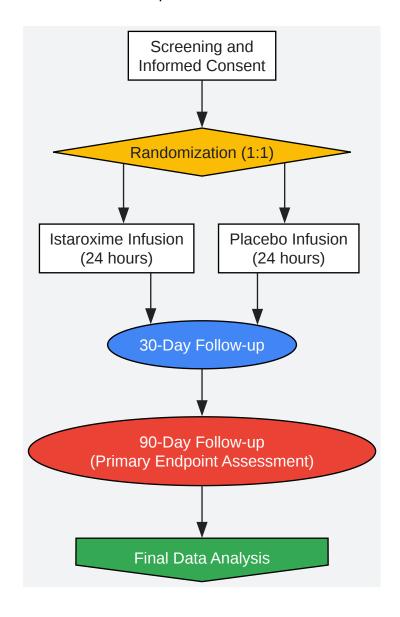
- Age ≥ 18 years.
- Hospitalization for AHF with dyspnea at rest.
- Systolic blood pressure between 90 and 140 mmHg.
- Elevated natriuretic peptide levels (BNP or NT-proBNP).



Evidence of left ventricular systolic dysfunction (LVEF ≤ 40%).

Exclusion Criteria:

- Acute coronary syndrome within the last 30 days.
- Severe obstructive valvular disease.
- Cardiogenic shock requiring mechanical circulatory support.
- Severe renal impairment (eGFR < 30 mL/min/1.73m²).
- Treatment with other intravenous inotropes within 24 hours.





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